molecular formula C16H12N4O2 B13822668 4-o-Tolyl-2,4-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione

4-o-Tolyl-2,4-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione

Cat. No.: B13822668
M. Wt: 292.29 g/mol
InChI Key: AOSYZMDEBPFQNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-o-Tolyl-2,4-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a triazole ring fused with a quinazoline moiety, which contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-o-Tolyl-2,4-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline-1-amine with substituted benzylideneamino-5-mercapto-1H-1,2,4-triazoles in the presence of anhydrous potassium carbonate in dimethylformamide (DMF) as a solvent . The reaction mixture is stirred overnight and then poured onto ice-water to precipitate the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-o-Tolyl-2,4-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or methyl groups, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium cyanide in DMF.

Major Products Formed

    Oxidation: Formation of corresponding quinazoline diones.

    Reduction: Formation of reduced triazoloquinazolines.

    Substitution: Formation of substituted triazoloquinazolines with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-o-Tolyl-2,4-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to act as an antagonist of the A2B receptor, which is involved in various physiological processes including tumor growth regulation . The compound binds to the receptor, inhibiting its activity and thereby exerting its biological effects.

Comparison with Similar Compounds

4-o-Tolyl-2,4-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H12N4O2

Molecular Weight

292.29 g/mol

IUPAC Name

4-(2-methylphenyl)-2H-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione

InChI

InChI=1S/C16H12N4O2/c1-10-6-2-4-8-12(10)19-14(21)11-7-3-5-9-13(11)20-15(19)17-18-16(20)22/h2-9H,1H3,(H,18,22)

InChI Key

AOSYZMDEBPFQNU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=CC=CC=C3N4C2=NNC4=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.